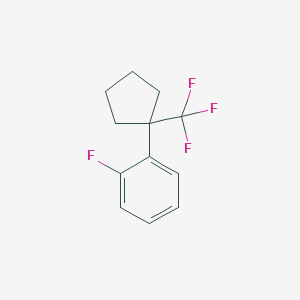![molecular formula C28H38N4O6S2 B12453602 N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide](/img/structure/B12453602.png)
N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]HEXANEDIAMIDE: is a complex organic compound characterized by the presence of piperidine and sulfonyl functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]HEXANEDIAMIDE typically involves the reaction of hexanediamine with piperidine-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using continuous-flow synthesis techniques. This method enhances the efficiency of the reaction by improving mass transfer and reducing reaction time. For instance, a micro fixed-bed reactor can be employed to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N,N’-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]HEXANEDIAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N,N’-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]HEXANEDIAMIDE is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic synthesis applications.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure allows it to interact with biological molecules, making it a valuable tool for biochemical studies.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Industrially, N,N’-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]HEXANEDIAMIDE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of N,N’-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]HEXANEDIAMIDE involves its interaction with specific molecular targets. The piperidine and sulfonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
- N,N’-BIS[4-(1-PYRROLIDINYL)PHENYL]HEXANEDIAMIDE
- N,N’-BIS[4-(1-MORPHOLINYL)PHENYL]HEXANEDIAMIDE
- N,N’-BIS[4-(1-PIPERAZINYL)PHENYL]HEXANEDIAMIDE
Uniqueness: N,N’-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]HEXANEDIAMIDE is unique due to the presence of the piperidine-1-sulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and its ability to interact with biological molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C28H38N4O6S2 |
|---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
N,N'-bis(4-piperidin-1-ylsulfonylphenyl)hexanediamide |
InChI |
InChI=1S/C28H38N4O6S2/c33-27(29-23-11-15-25(16-12-23)39(35,36)31-19-5-1-6-20-31)9-3-4-10-28(34)30-24-13-17-26(18-14-24)40(37,38)32-21-7-2-8-22-32/h11-18H,1-10,19-22H2,(H,29,33)(H,30,34) |
InChI Key |
PCECBRUAQSVFIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B12453519.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12453530.png)
![N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide](/img/structure/B12453534.png)
![(1R,2S)-2-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12453542.png)
![4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
![N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B12453545.png)
![3'-(4-methoxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B12453547.png)
![4-[4-(2-Phenoxyacetamido)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12453554.png)
![2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12453561.png)

![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B12453573.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B12453575.png)
![N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12453598.png)
